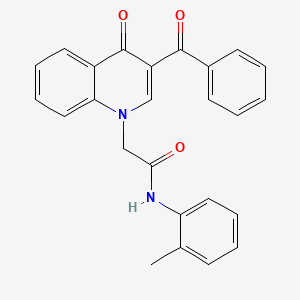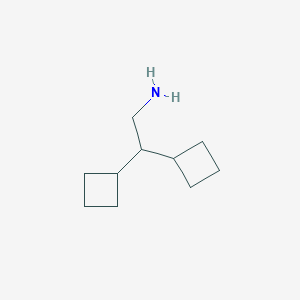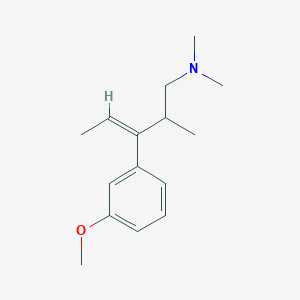
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide, also known as BQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. BQCA is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that is involved in modulating synaptic transmission and plasticity.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies indicated similar binding modes to known antitumor agents, suggesting potential therapeutic applications in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Antimalarial Activity
Research on structurally related quinoline derivatives has shown excellent antimalarial activity against resistant strains of Plasmodium berghei in mice, as well as activity in primate models. These findings suggest that quinoline derivatives, by extension potentially including 2-(3-Benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide, could have significant applications in the development of antimalarial drugs (L. M. Werbel et al., 1986).
Imaging of Translocator Protein in Brain
F-labeled PET ligands related to the chemical structure have been used to visualize the increase in translocator protein (TSPO) expression in the infarcted rat brain, with potential applications in imaging studies of TSPO in primates. This suggests that derivatives of 2-(3-Benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide could be valuable in neuroimaging and the study of neurological diseases (Joji Yui et al., 2010).
Anti-inflammatory and Analgesic Activities
Furoquinolines, with a structure related to 2-(3-Benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide, have shown potent anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in the treatment of pain and inflammation (J. Sharada et al., 1987).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-9-5-7-13-21(17)26-23(28)16-27-15-20(24(29)18-10-3-2-4-11-18)25(30)19-12-6-8-14-22(19)27/h2-15H,16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSJLWQJJVGLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2366122.png)
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2366125.png)





![5-Chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2366133.png)



![[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2366140.png)